Cas no 4594-84-7 (Quinoline,4-(2-phenylethenyl)-)

Quinoline,4-(2-phenylethenyl)- structure
4594-84-7 structure
Product Name:Quinoline,4-(2-phenylethenyl)-
CAS No:4594-84-7
MF:C17H13N
MW:231.291824102402
CID:333488
PubChem ID:5376704
Update Time:2025-04-19

Quinoline,4-(2-phenylethenyl)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline,4-(2-phenylethenyl)-
    • 4-[(E)-2-Phenylethenyl]quinoline
    • Lepidine, .α.-benzylidene-
    • NSC20242
    • Z95039680
    • 4-styrylquinoline
    • NCGC00186321-02
    • NCGC00186321-01
    • NCGC00186321-03
    • SCHEMBL3174841
    • 4594-84-7
    • NSC-20242
    • AKOS001312273
    • LAAWYSBJZGYHRT-ZHACJKMWSA-N
    • 4-(2-phenylvinyl)quinoline
    • Quinoline, 4-styryl-
    • AE-641/05563011
    • 4-[(E)-2-Phenylethenyl]quinoline #
    • AB00983690-01
    • Lepidine, .alpha.-benzylidene-
    • CHEMBL1897066
    • Inchi: 1S/C17H13N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-13H/b11-10+
    • InChI Key: LAAWYSBJZGYHRT-ZHACJKMWSA-N
    • SMILES: N1C=CC(/C=C/C2C=CC=CC=2)=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 231.10489
  • Monoisotopic Mass: 231.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12.9A^2

Experimental Properties

  • Density: 1.156
  • Boiling Point: 397°Cat760mmHg
  • Flash Point: 174.1°C
  • Refractive Index: 1.727
  • PSA: 12.89
  • LogP: 4.40520

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